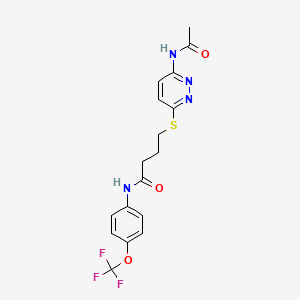

![molecular formula C11H8N2 B2802092 Benzo[cd]indol-2-amine CAS No. 108155-26-6](/img/structure/B2802092.png)

Benzo[cd]indol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[cd]indol-2(1H)-one, also referred to as naphtholactam , is a compound that has been studied for its potential in cancer therapy . It has been used in the development of lysosome-targeted bio-imaging agents and anti-metastatic agents .

Synthesis Analysis

The synthesis of Benzo[cd]indol-2(1H)-one derivatives has been explored in various studies. For instance, a study reported the development of three novel series of polyamine-Benzo[cd]indol-2(1H)-one conjugates . Another study discussed the use of Benzo[cd]indol-2(1H)-one as a reactant in photo-Fries rearrangement and in the preparation of potential antitumor agents .Molecular Structure Analysis

Benzo[cd]indol-2(1H)-one is a part of a new class of BET bromodomain inhibitors . The structure-based optimization of this compound has led to the development of potent compounds with significantly improved activity .Chemical Reactions Analysis

While specific chemical reactions involving Benzo[cd]indol-2(1H)-one are not detailed in the search results, indole derivatives, which include Benzo[cd]indol-2(1H)-one, are known to be involved in various reactions. For instance, they can act as reactants in photo-Fries rearrangement .Aplicaciones Científicas De Investigación

- Researchers have explored benzo[cd]indol-2(1H)-ones derivatives as lysosome-targeted anti-metastatic agents. Specifically, compound 15f demonstrated potent inhibitory activity against hepatocellular carcinoma (HCC) migration both in vitro and in vivo. It entered cancer cells via lysosomal polyamine transporters, inducing autophagy and apoptosis. The crosstalk between autophagy and apoptosis induced by 15f showed mutually reinforcing patterns. Additionally, 15f exhibited strong green fluorescence, making it a potential imaging agent for lysosomes .

- Benzo[cd]indol-2(1H)-ones have been identified as a new class of BET bromodomain inhibitors. Starting from structure-based virtual screening (SBVS), these compounds were optimized and evaluated. They exhibit promising binding activities against BRD4, a key protein involved in epigenetic regulation .

Anti-Metastatic Agent

BET Bromodomain Inhibitors

Mecanismo De Acción

Target of Action

Benzo[cd]indol-2-amine primarily targets lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, making them a promising target in cancer treatment .

Mode of Action

Benzo[cd]indol-2-amine enters cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by Benzo[cd]indol-2-amine is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway and the apoptosis pathway . By inducing these pathways, it disrupts the normal functioning of the cancer cells, leading to their death. The exact downstream effects of these pathways are complex and depend on the specific cellular context.

Pharmacokinetics

Its ability to enter cells via the polyamine transporter suggests it may have good cellular uptake

Result of Action

The result of Benzo[cd]indol-2-amine’s action is the inhibition of cancer cell migration , both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to their death . This makes it a potential therapeutic agent against cancers such as hepatocellular carcinoma .

Action Environment

The action of Benzo[cd]indol-2-amine can be influenced by various environmental factors. For instance, the presence of the polyamine transporter in the cell membrane is crucial for the compound’s entry into the cell

Safety and Hazards

Direcciones Futuras

Benzo[cd]indol-2(1H)-one and its derivatives have shown promise in cancer therapy, particularly as lysosome-targeted anti-metastatic agents . Future research could focus on further developing these compounds for use against liver-cancer metastasis and lysosome imaging . Additionally, the strategy of conjugating polyamine tails with bioactive molecules such as anticancer and antimicrobial agents has been widely exploited to enhance their pharmacological profile . This suggests potential future directions in the development of new therapeutic possibilities.

Propiedades

IUPAC Name |

benzo[cd]indol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFJOJPQROXNBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=NC3=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24829130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2802016.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)

![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)

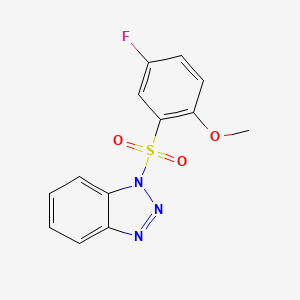

![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)

![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2802021.png)

![[2-(5-chloro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2802022.png)

![2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2802024.png)

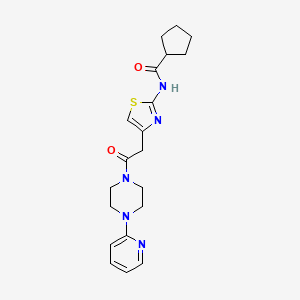

![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2802026.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2802027.png)

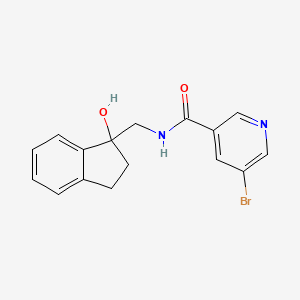

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)